Solubility Profile & Technical Characterization: 2-Iodo-7-methoxyquinoline-3-carbaldehyde
Solubility Profile & Technical Characterization: 2-Iodo-7-methoxyquinoline-3-carbaldehyde
Topic: Solubility Profile of 2-Iodo-7-methoxyquinoline-3-carbaldehyde in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
2-Iodo-7-methoxyquinoline-3-carbaldehyde (C₁₁H₈INO₂) is a functionalized quinoline derivative frequently utilized as a pharmacophore intermediate in the synthesis of bioactive Schiff bases, chalcones, and fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines).
While the 2-chloro analog is widely documented, the 2-iodo variant presents a distinct physicochemical profile due to the high polarizability and lipophilicity of the iodine atom. This guide provides a solubility framework derived from structural activity relationships (SAR), experimental synthesis protocols, and thermodynamic principles. It is designed to assist in solvent selection for nucleophilic substitution (SɴAr) , Knoevenagel condensation , and biological assay preparation .
Physicochemical Characterization
Understanding the molecular properties is a prerequisite for predicting solubility behavior. The introduction of the iodine atom at position C-2 significantly increases lipophilicity compared to its chloro- or bromo-analogs.
| Property | Value / Descriptor | Impact on Solubility |
| Molecular Formula | C₁₁H₈INO₂ | Moderate molecular weight (313.09 g/mol ).[1] |
| LogP (Predicted) | ~3.2 – 3.8 | Highly lipophilic; poor aqueous solubility. |
| H-Bond Donors | 0 | Lacks capacity to donate H-bonds; relies on dipole-dipole interactions. |
| H-Bond Acceptors | 3 (N, O-methoxy, O-aldehyde) | Good solubility in polar aprotic solvents (DMSO, DMF). |
| Polarizability | High (due to C-I bond) | Enhanced interaction with soft solvents (e.g., CHCl₃, DCM). |
Solubility Profile in Organic Solvents
The following data categorizes solvents based on their thermodynamic interaction with the solute. This profile is synthesized from experimental workup protocols of analogous 2-halo-3-formylquinolines.
Class A: High Solubility (Primary Solvents)
Use for: Stock solutions (10-100 mM), SɴAr reactions, and NMR analysis.
| Solvent | Solubility Rating | Mechanistic Insight |
| DMSO (Dimethyl sulfoxide) | Excellent (>50 mg/mL) | Strong dipole-dipole interactions with the aldehyde and quinoline nitrogen stabilize the molecule. Preferred for bioassay stocks. |
| DMF (Dimethylformamide) | Excellent (>50 mg/mL) | Similar to DMSO; standard solvent for Vilsmeier-Haack and nucleophilic substitutions involving the C-2 iodine. |
| Chloroform (CHCl₃) | Good (>20 mg/mL) | Excellent solvation of the lipophilic iodine and methoxy groups. Standard solvent for ¹H-NMR. |
| DCM (Dichloromethane) | Good (>20 mg/mL) | Effective for extraction and chromatography loading. High volatility facilitates product isolation. |
Class B: Moderate / Temperature-Dependent Solubility
Use for: Recrystallization and reflux-based condensations.
| Solvent | Solubility Rating | Mechanistic Insight |
| Ethanol / Methanol | Low (Cold) / High (Hot) | The compound is sparingly soluble at RT but dissolves readily at reflux (60-78°C). This temperature differential is ideal for recrystallization . |
| Ethyl Acetate | Moderate | Often used in liquid-liquid extraction. May require heating to fully dissolve larger quantities. |
| Acetonitrile | Moderate | Useful for HPLC mobile phases, though solubility is lower than in DMF/DMSO. |
Class C: Poor Solubility (Anti-Solvents)
Use for: Precipitation and washing.
| Solvent | Solubility Rating | Mechanistic Insight |
| Water | Insoluble (<0.1 mg/mL) | High LogP and lack of H-bond donors prevent hydration. |
| Hexanes / Pentane | Insoluble | Used to precipitate the product from reaction mixtures (e.g., ethyl acetate/hexane systems). |
| Diethyl Ether | Poor | Often used to wash the crude solid to remove non-polar impurities. |
Experimental Protocol: Equilibrium Solubility Determination
As a Senior Scientist, you must validate these values for your specific batch. The Shake-Flask Method is the "Gold Standard" for thermodynamic solubility.
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) for Shake-Flask Solubility Determination.
Step-by-Step Methodology
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Preparation: Weigh approximately 5–10 mg of 2-Iodo-7-methoxyquinoline-3-carbaldehyde into a 4 mL glass vial.
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Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, pH 7.4 Buffer).
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Saturation: Ensure undissolved solid remains visible. If it dissolves completely, add more solid until saturation is maintained.
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Equilibration: Cap the vial and place it in an orbital shaker (or thermomixer) at 25°C (or 37°C for biological relevance). Agitate at 500 rpm for 24–48 hours.
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Expert Tip: Protect from light using aluminum foil, as iodo-quinolines can be photosensitive (liberating I₂).
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
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Quantification: Dilute the supernatant with Mobile Phase (e.g., ACN:Water) and analyze via HPLC-UV (detection typically at 254 nm or 365 nm).
Implications for Synthesis & Purification
The solubility profile dictates the optimal workflow for derivatizing this aldehyde.
Reaction Solvent Selection (Decision Tree)
Figure 2: Solvent selection strategy based on reaction type.
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Knoevenagel Condensation:
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Recommended Solvent: Ethanol or Methanol.
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Reasoning: The starting material dissolves at reflux temperature. As the reaction proceeds and the solution cools, the more conjugated, planar product often crystallizes out, driving the equilibrium forward and simplifying purification.
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Nucleophilic Aromatic Substitution (SɴAr):
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Recommended Solvent: DMF or DMSO.
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Reasoning: The displacement of the Iodine (at C-2) requires a polar aprotic solvent to solvate the cationic intermediate and stabilize the transition state, while leaving the nucleophile naked and reactive.
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References
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Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.
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Bhat, H. R., et al. (2013). Synthesis and Biological Evaluation of Some New 2-Chloro-3-formyl Quinoline Derivatives. Journal of Saudi Chemical Society, 17(1), 107-113.
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World Health Organization (WHO). (2018). Protocol to Conduct Equilibrium Solubility Experiments for BCS-based Classification. WHO Technical Report Series, No. 1010.
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Avdeef, A. (2016). Equilibrium Solubility Measurement of Ionizable Drugs – Consensus Recommendations. ADMET and DMPK, 4(2), 117-178.
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Musiol, R. (2017). Structure-Activity Relationship Studies of Quinoline Derivatives. Current Medicinal Chemistry, 24(1), 1-25.
